(2-Bromophenyl)boronic acid

描述

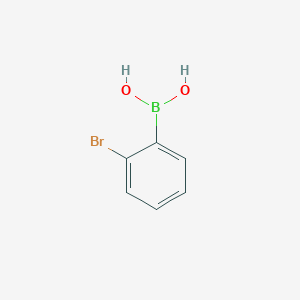

Structure

2D Structure

属性

IUPAC Name |

(2-bromophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BBrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVCYMZAEQRYHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378346 | |

| Record name | 2-Bromophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244205-40-1 | |

| Record name | 2-Bromophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromophenylboronic Acid and Its Functional Derivatives

Established Preparation Routes for 2-Bromophenylboronic Acid

2-Bromophenylboronic acid is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Its preparation can be achieved through several established synthetic routes, primarily involving halogenated aniline (B41778) precursors or directed ortho-metalation techniques.

Multi-Step Synthesis via Halogenated Aniline Precursors

A common and well-documented method for synthesizing 2-bromophenylboronic acid begins with a halogenated aniline, specifically 2-bromoaniline (B46623). chemicalbook.com This multi-step process involves the conversion of the aniline to a more suitable intermediate for the introduction of the boronic acid functionality.

The initial step is the diazotization of 2-bromoaniline, followed by an iodination reaction to produce 1-bromo-2-iodobenzene. chemicalbook.com This intermediate is then subjected to a Grignard reaction. A magnesium-iodide exchange with isopropylmagnesium bromide leads to the formation of o-bromophenylmagnesium bromide. chemicalbook.com This organometallic species is subsequently reacted with a boron source, typically trimethyl borate, to yield methyl o-bromophenylboronate. chemicalbook.com The final step is the hydrolysis of this boronate ester to afford the desired 2-bromophenylboronic acid. chemicalbook.com While effective, this method requires multiple discrete steps and the handling of potentially unstable intermediates.

Some researchers have attempted direct Suzuki coupling between unprotected 2-bromoaniline and 2-bromophenylboronic acid, but these efforts have been largely unsuccessful, necessitating the protection of the amine group before coupling. uib.no

Approaches Involving Directed Ortho-Metalation and Boronation

Directed ortho-metalation (DoM) offers a more direct approach to the synthesis of 2-bromophenylboronic acid and its derivatives. wikipedia.org This strategy utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate the ortho-position exclusively. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be quenched with an electrophilic boron-containing reagent to install the boronic acid group. wikipedia.org

The DMG, which contains a heteroatom, interacts with the lithium cation, facilitating the deprotonation of the nearest ortho-proton. wikipedia.org This method provides high regioselectivity, targeting only the ortho position, which is a significant advantage over classical electrophilic aromatic substitution that often yields a mixture of ortho and para products. wikipedia.org

A general representation of the DoM process is as follows:

An aromatic compound with a DMG is treated with an organolithium reagent.

The organolithium reagent forms a complex with the DMG and selectively removes a proton from the ortho-position, creating an aryllithium species.

This aryllithium intermediate is then reacted with a suitable boron electrophile, such as a trialkyl borate, to form the boronate ester, which upon hydrolysis yields the boronic acid.

This powerful technique was independently developed by Henry Gilman and Georg Wittig in the early 1940s. wikipedia.org

Synthesis and Reactivity of 2-Bromophenylboronic Esters

Boronic esters, particularly pinacol (B44631) esters, are frequently used derivatives of boronic acids due to their enhanced stability, ease of handling, and purification.

Formation of Pinacol Esters and Other Cyclic Derivatives

The most common method for preparing the pinacol ester of 2-bromophenylboronic acid involves the direct esterification of the boronic acid with pinacol. amazonaws.com In a typical procedure, 2-bromophenylboronic acid is suspended in a solvent like diethyl ether, and pinacol is added. amazonaws.com The mixture is stirred at room temperature, and after completion, the product is purified by column chromatography. amazonaws.com

Alternatively, a two-step, one-pot procedure can be employed starting from 2-bromo-1-iodobenzene. This involves a metal-iodine exchange followed by boronation and subsequent esterification with pinacol. acs.org This method is particularly useful for synthesizing a range of substituted 2-bromophenylboronic esters. acs.org

The formation of these esters is crucial as they often exhibit improved reactivity and stability in subsequent reactions compared to the free boronic acids. acs.org For instance, in certain palladium-catalyzed reactions, the pinacol ester of 2-bromophenylboronic acid gives significantly higher yields compared to the corresponding boronic acid. acs.org

Preparation of Benzyne (B1209423) Precursors from 2-Bromophenylboronic Esters

A significant application of 2-bromophenylboronic esters is their use as precursors for the generation of benzynes, which are highly reactive intermediates in organic synthesis. acs.orgacs.orgnih.gov These ortho-substituted aryl boronates can be transformed into metal-bound aryne intermediates upon treatment with a base like potassium tert-butoxide (tBuOK) and a palladium(0) catalyst. acs.orgacs.orgnih.gov

This method offers an alternative to the traditional fluoride-induced 1,2-elimination of 2-(trimethylsilyl)aryl triflates for benzyne generation. acs.org The 2-bromophenylboronic esters are readily accessible in two steps from inexpensive haloarene starting materials. acs.org

The process is initiated by the palladium catalyst, which facilitates both the formation of the benzyne and its subsequent C-C bond-forming reactions, such as trimerization to form triphenylenes. acs.org Research has shown that while 2-bromophenylboronic acid itself can be used, its pinacol ester provides substantially better yields in these transformations. acs.org Control experiments have confirmed that both the metal catalyst and the base are essential for the formation of the triphenylene (B110318) product. acs.org

The reactivity of the ortho-substituent on the phenylboronic ester plays a crucial role. While 2-chloro substrates perform poorly, 2-triflato derivatives are highly effective, though the bromo derivatives are often preferred due to their easier and more economical synthesis. acs.org

Interactive Data Tables

Table 1: Synthesis of 2-Bromophenylboronic Acid Pinacol Ester Derivatives

| Starting Material | Reagents and Conditions | Product | Overall Yield | Reference |

| 2-Bromo-4-methyl-iodobenzene | 1. i-PrMgCl, THF/Et₂O, -78°C; 2. B(OMe)₃; 3. Pinacol | (2-Bromo-4-methylphenyl)boronic acid pinacol ester | - | amazonaws.com |

| 2-Bromo-4-(trifluoromethyl)-iodobenzene | 1. i-PrMgCl, THF/Et₂O, -78°C; 2. B(OMe)₃; 3. Pinacol | (2-Bromo-4-(trifluoromethyl)phenyl)boronic acid pinacol ester | 44% | amazonaws.com |

| o-Bromophenyl boronic acid | Pinacol, Et₂O, rt, 15 h | (2-Bromophenyl)boronic acid pinacol ester | 89% | amazonaws.com |

Table 2: Palladium-Catalyzed Trimerization of Benzyne Precursors

| Benzyne Precursor | Catalyst | Base | Solvent | Temperature (°C) | Product | Yield | Reference |

| 2-Bromophenylboronic acid | Pd(dba)₂ (5 mol %), PPh₃ (10 mol %) | tBuOK | Toluene | 100 | Triphenylene | 15% | acs.org |

| 2-Bromophenylboronic acid pinacol ester | Pd(dba)₂ (5 mol %), PPh₃ (10 mol %) | tBuOK | Toluene | 100 | Triphenylene | 60% | acs.org |

| 2-Chlorophenylboronic acid pinacol ester | Pd(dba)₂ (5 mol %), PPh₃ (10 mol %) | tBuOK | Toluene | 100 | Triphenylene | 20% | acs.org |

| 2-Triflatophenylboronic acid pinacol ester | Pd(dba)₂ (5 mol %), PPh₃ (10 mol %) | tBuOK | Toluene | 100 | Triphenylene | 80% | acs.org |

Catalytic Applications of 2 Bromophenylboronic Acid in Chemical Transformations

Direct Amidation Reactions

The direct formation of amides from carboxylic acids and amines is a cornerstone of chemical and pharmaceutical research. 2-Bromophenylboronic acid and its halogenated analogs have been identified as exceptional catalysts for this transformation, circumventing the need for stoichiometric coupling reagents. acs.orgresearchgate.net

The use of 2-bromophenylboronic acid as a catalyst for direct amidation represents a significant step towards greener chemical synthesis. medchemexpress.comvulcanchem.comsigmaaldrich.com This catalytic approach is environmentally advantageous as it avoids the generation of stoichiometric waste products typically associated with coupling reagents. acs.org The primary byproduct of this condensation reaction is water, aligning with the principles of green chemistry. acs.org This method allows for the direct coupling of free carboxylic acids with amines without prior activation, simplifying procedures and reducing waste. acs.orgmedchemexpress.com

ortho-Halogenated arylboronic acids, including 2-bromophenylboronic acid, are effective catalysts for the direct amidation of a wide array of substrates at room temperature. acs.org The methodology is applicable to aliphatic, aromatic, and heteroaromatic carboxylic acids, as well as various primary and secondary amines. acs.orgacs.org Research has demonstrated that these catalysts can promote amide formation even with functionalized substrates containing sensitive moieties such as free phenols, indoles, and pyridines. acs.org The efficiency of the catalytic system often relies on the presence of a dehydrating agent, such as molecular sieves, to drive the reaction equilibrium towards the amide product. acs.orgnih.gov

The table below illustrates the scope of amides synthesized using an ortho-iodo-arylboronic acid catalyst, which exhibits similar reactivity patterns to its bromo-counterpart under mild conditions.

Table 1: Scope of Amide Synthesis Catalyzed by 5-methoxy-2-iodophenylboronic acid (MIBA)

| Carboxylic Acid | Amine | Product | Yield (%) |

|---|---|---|---|

| Phenylacetic acid | Benzylamine | N-Benzyl-2-phenylacetamide | 98 |

| 4-Methoxyphenylacetic acid | Benzylamine | N-Benzyl-2-(4-methoxyphenyl)acetamide | 99 |

| (4-Chlorophenyl)acetic acid | Benzylamine | N-Benzyl-2-(4-chlorophenyl)acetamide | 99 |

| Hydrocinnamic acid | Benzylamine | N-Benzyl-3-phenylpropanamide | 99 |

| Benzoic acid | Benzylamine | N-Benzylbenzamide | 80 |

| Phenylacetic acid | 4-Methoxybenzylamine | N-(4-Methoxybenzyl)-2-phenylacetamide | 99 |

| Phenylacetic acid | Cyclohexylamine | N-Cyclohexyl-2-phenylacetamide | 95 |

Data sourced from research on ortho-iodo arylboronic acids which are noted to have similar catalytic pathways to ortho-bromo derivatives. acs.org

The presence and nature of the ortho-halogen substituent on the phenylboronic acid catalyst are critical to its performance. Studies comparing various ortho-substituted arylboronic acids have revealed a peculiar trend where catalytic efficiency does not directly correlate with the substituent's inductive effects or steric bulk alone. ucl.ac.uk Among the halogens, ortho-iodophenylboronic acid was found to be the most efficient catalyst for room temperature amidations, closely followed by ortho-bromophenylboronic acid. researchgate.netucl.ac.ukrsc.org In contrast, the ortho-fluoro derivative is significantly less effective. ucl.ac.uk

This enhanced reactivity is attributed to the ability of the larger halogen atoms (iodine and bromine) to act as a Lewis base or hydrogen-bond acceptor. acs.orgucl.ac.uk Computational studies suggest that the ortho-halogen stabilizes the key transition state by accepting a hydrogen bond from the amine's nitrogen atom, thereby facilitating the nucleophilic attack on the activated carboxylic acid. acs.org The specific spatial arrangement of the boronic acid and the halogen in the ortho position is crucial for this cooperative activation. ucl.ac.uk Further optimization has shown that introducing an electron-donating group, such as a methoxy (B1213986) group, para to the halogen can further enhance the catalytic rate. acs.orgrsc.org

Table 2: Effect of ortho-Halogen Substituent on Catalytic Performance in Amidation

| Catalyst (Ar2BOH) | Yield (%) |

|---|---|

| Bis(2-fluorophenyl)borinic acid | 63 |

| Bis(2-chlorophenyl)borinic acid | 99 |

| Bis(2-bromophenyl)borinic acid | 99 |

Reaction conditions involved the coupling of phenylacetic acid and benzylamine. The borinic acids (Ar2BOH) are related catalytic species, and their performance highlights the electronic requirement in the ortho position, where 2-bromo and 2-chloro derivatives show similar high reactivity. rsc.org

Cycloaddition Chemistry

Beyond amidation, 2-bromophenylboronic acid serves as a potent catalyst in cycloaddition reactions, activating unsaturated systems towards the formation of cyclic scaffolds.

2-Bromophenylboronic acid has been identified as an optimal catalyst for promoting [4+2] cycloadditions (Diels-Alder reactions) where 2-alkynoic acids act as the dienophile. nih.gov The catalyst is believed to activate the alkynoic acid by forming a mixed anhydride, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. nih.govresearchgate.net This LUMO-lowering effect enhances the reactivity of the alkynoic acid towards the diene, allowing the cycloaddition to proceed efficiently under mild conditions to form cyclohexadienyl carboxylic acids. nih.govresearchgate.net This catalytic activation provides a powerful method for constructing polysubstituted aromatic carboxylic acids, as the initial cycloadducts can be subsequently oxidized. researchgate.net

A novel application of 2-bromophenylboronic acid is its participation in a rhodium-catalyzed formal [2+2+2] cycloaddition with 1,6-enynes. nih.gov This transformation constructs complex, multi-substituted dihydronaphthalene scaffolds. nih.gov In this reaction, the 2-bromophenylboronic acid acts as one of the "2π" components alongside the two unsaturated units of the 1,6-enyne. The mechanism involves the formation of an aryl-Rh(III)-C(sp³) species, which undergoes direct reductive elimination to create a new aryl-C(sp³) bond, a key step in assembling the dihydronaphthalene core. nih.gov This method provides an efficient route to valuable molecular frameworks from readily available starting materials. nih.govmdpi.com

Rearrangement Processes

Boron-Catalyzed Beckmann Rearrangements

The Beckmann rearrangement, a fundamental reaction in organic chemistry, transforms an oxime into an amide. wikipedia.orgrsc.org Traditionally, this process requires strong acids, but recent advancements have established arylboronic acids as effective organocatalysts for this transformation under milder conditions. rsc.orgorganic-chemistry.org Arylboronic acids, particularly those bearing ortho-substituents, have demonstrated significant catalytic activity. nih.govualberta.ca Specifically, 2-bromophenylboronic acid has been identified as possessing sufficient catalytic activity to promote the Beckmann rearrangement. ualberta.ca

The catalytic cycle is proposed to involve the activation of the oxime's N–OH bond. acs.org In a system developed by Hall and coworkers, an ortho-alkoxycarbonyl phenylboronic acid, in the presence of an additive like perfluoropinacol, forms a transient, highly electrophilic boronic ester. acs.org This species facilitates a rate-limiting transesterification with the oxime substrate, generating an acyl oxime intermediate. acs.org The boron moiety plays a crucial role in a subsequent ionic transition state, promoting the rearrangement to the corresponding amide. acs.org This method is notable for its mild, ambient temperature conditions and tolerance of a wide array of functional groups, including free alcohols, esters, and amides. acs.org The use of only 5 mol % of the boronic acid catalyst is sufficient to achieve high yields of the amide products from a broad scope of diaryl, aryl-alkyl, and dialkyl oximes. acs.org

Other Acid-Catalyzed Reactions

Alkylation of Indoles with Nitroalkenes

The Friedel-Crafts alkylation of indoles with nitroalkenes is a significant method for creating C-C bonds, yielding 3-substituted indole (B1671886) derivatives that are precursors to various biologically active compounds. nih.govcas.cnresearchgate.net This reaction is typically catalyzed by Lewis acids. nih.govmdpi.com While arylboronic acids are known to catalyze Friedel-Crafts alkylations of arenes using activated alcohols, acs.orgualberta.casc.edu their specific application to the reaction of indoles with nitroalkenes is less documented in favor of other catalytic systems.

Research in this area has largely focused on chiral catalysts to achieve enantioselectivity. Effective catalysts include nickel(II) complexes with chiral spiroBox ligands, which have afforded excellent yields (up to 99%) and enantiomeric excesses (up to 97%). nih.govrsc.org Chiral phosphoric acids have also been successfully employed, though they may require the use of molecular sieves and low temperatures to achieve high enantioselectivity. cas.cnresearchgate.net Other successful systems involve zinc(II) complexes and various bifunctional organocatalysts like those based on thiourea (B124793) or squaramide. nih.govresearchgate.net These catalysts activate the nitroalkene, facilitating the nucleophilic attack by the indole at the C-3 position. researchgate.net

Dehydrative C-O and C-C Bond Formation from Activated Alcohols

Arylboronic acids have emerged as potent catalysts for the dehydrative substitution of activated alcohols, such as benzylic alcohols, enabling the formation of new carbon-oxygen (C-O) and carbon-carbon (C-C) bonds with water as the sole byproduct. acs.orgnih.gov This methodology provides a green alternative to traditional alkylation methods. The process is particularly effective for secondary benzylic alcohols, which act as electrophiles. acs.orgnih.gov

In these reactions, the arylboronic acid, often in conjunction with a co-catalyst like oxalic acid, is believed to form a strong Brønsted acid in situ. acs.org This acid promotes the dehydration of the benzylic alcohol through an S_N_1-type mechanism, generating a carbocation intermediate that is then intercepted by a nucleophile. acs.orgacs.org

For C-C bond formation, 1,3-dicarbonyl compounds such as 1,3-diketones and 1,3-ketoesters serve as effective carbon-based nucleophiles. acs.orgnih.gov The reaction of various secondary benzylic alcohols with these nucleophiles proceeds in high yield. acs.org Similarly, C-O bond formation can be achieved through the intermolecular dehydrative etherification between two alcohol molecules. acs.orgcore.ac.uk

Table 1: Arylboronic Acid-Catalyzed C-Alkylation of 1,3-Ketoesters with Secondary Benzylic Alcohols Catalytic system typically involves an arylboronic acid (e.g., pentafluorophenylboronic acid) and a co-catalyst (e.g., oxalic acid). Data sourced from studies on arylboronic acid catalysis. acs.org

| Electrophile (Benzylic Alcohol) | Nucleophile (1,3-Ketoester) | Product | Yield (%) |

| Benzhydrol | Ethyl benzoylacetate | Ethyl 2-benzoyl-3,3-diphenylpropanoate | 97 |

| 1-(4-Methoxyphenyl)ethanol | Ethyl 2-methyl-3-oxobutanoate | Ethyl 2-(1-(4-methoxyphenyl)ethyl)-2-methyl-3-oxobutanoate | 80 |

| 1-(4-Bromophenyl)ethanol | Ethyl 2-methyl-3-oxobutanoate | Ethyl 2-(1-(4-bromophenyl)ethyl)-2-methyl-3-oxobutanoate | 70 |

| 1-(Thiophen-2-yl)ethanol | Ethyl 2-methyl-3-oxobutanoate | Ethyl 2-methyl-3-oxo-2-(1-(thiophen-2-yl)ethyl)butanoate | 65 |

Table 2: Arylboronic Acid-Catalyzed Allylation of Benzylic Alcohols Catalytic system typically involves an arylboronic acid and a co-catalyst. Data sourced from studies on arylboronic acid catalysis. acs.org

| Electrophile (Benzylic Alcohol) | Nucleophile | Product | Yield (%) |

| 1-(4-Methoxyphenyl)ethanol | Allyltrimethylsilane | 4-(But-3-en-1-yl)-1-methoxybenzene | 96 |

| Benzhydrol | Allyltrimethylsilane | But-3-ene-1,1-diyldibenzene | 92 |

| 1-(4-Chlorophenyl)ethanol | Allyltrimethylsilane | 1-(But-3-en-1-yl)-4-chlorobenzene | 81 |

| 1-(4-Methoxyphenyl)ethanol | Cinnamyl trimethylsilane | (E)-4-(1,5-Diphenylpent-4-en-2-yl)-1-methoxybenzene | 77 |

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. thieme.deacs.org Arylboronic acids have been recognized as effective catalysts for several types of MCRs, including the Biginelli and Hantzsch reactions. nih.gov Their catalytic role often involves the activation of a carbonyl component, facilitating condensation steps. nih.gov

While the use of 2-bromophenylboronic acid in classic condensation MCRs like the Biginelli reaction is not extensively detailed, its utility has been demonstrated in other types of three-component reactions. For instance, 2-bromophenylboronic acid serves as a precursor to benzyne (B1209423) in a palladium-catalyzed, three-component synthesis of triphenylenes. acs.org In this process, the palladium catalyst initiates the formation of benzyne from the 2-bromophenylboronic ester, which then undergoes further C-C bond-forming transformations. acs.org

Furthermore, arylboronic acids are famously employed in the Petasis borono-Mannich reaction, a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to produce highly substituted amines. acs.orgcam.ac.uk The versatility of the boronic acid component allows for the introduction of a wide range of substituents, and the reaction can be applied to complex molecules, including for the functionalization of peptides. cam.ac.uk

2 Bromophenylboronic Acid As a Crucial Reagent in Cross Coupling Chemistry

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. libretexts.org 2-Bromophenylboronic acid serves as a valuable coupling partner in these reactions, contributing an ortho-brominated phenyl group to the target molecule.

In the Suzuki-Miyaura reaction, 2-bromophenylboronic acid functions as the organoboron component. The reaction mechanism generally involves the oxidative addition of an organic halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. libretexts.org

The versatility of 2-bromophenylboronic acid as a coupling partner is demonstrated in its reactions with various aryl halides. The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields. A general scheme for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid is presented below. While specific data for 2-bromophenylboronic acid is not detailed in the provided search results, the following table illustrates typical reaction conditions and yields for the coupling of various aryl halides with phenylboronic acid, which are representative of the transformations involving 2-bromophenylboronic acid.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

| Aryl Halide | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Iodobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 95 |

| Bromobenzene (B47551) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 85 |

| Chlorobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 78 |

| 4-Bromoacetophenone | PdCl₂(dppf) | K₂CO₃ | DME | 92 |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 90 |

This table presents representative data for Suzuki-Miyaura reactions and is intended for illustrative purposes. The specific yields for reactions with 2-bromophenylboronic acid may vary.

The efficiency of the Suzuki-Miyaura coupling of 2-bromophenylboronic acid is highly dependent on the palladium catalyst and the associated ligands. A variety of palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), are commonly used as pre-catalysts. researchgate.net The choice of ligand is critical for stabilizing the active palladium(0) species, facilitating oxidative addition, and promoting reductive elimination.

Phosphine-based ligands are widely employed in Suzuki-Miyaura reactions. For instance, bulky and electron-rich phosphines like tricyclohexylphosphine (B42057) (PCy₃) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos) have shown to be effective in promoting the coupling of challenging substrates. researchgate.net The screening of different catalysts and ligands is a common strategy to optimize reaction conditions. A study on the Suzuki coupling of 2,4-dichloropyrimidines with arylboronic acids highlighted the importance of catalyst selection, with some catalysts providing significantly better yields than others. researchgate.net

The following interactive table summarizes the yields obtained from a screening of different palladium catalysts for a Suzuki coupling reaction, illustrating the significant impact of the catalyst and ligand system on the reaction outcome.

Table 2: Catalyst Screening for a Suzuki Coupling Reaction

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd₂(dba)₃ | - | Low |

| Pd₂(dba)₃·CHCl₃ | - | 35 |

| Pd₂(dba)₃ | TTBP·HBF₄ | 23 |

| PdCl₂(PPh₃)₂ | - | 36 |

| Pd(OAc)₂ | PCy₃ | Moderate |

| Pd(OAc)₂ | PPh₃ | Moderate |

Data adapted from a study on the Suzuki coupling of 2,4-dichloropyrimidines. researchgate.net TTBP·HBF₄ = tri-tert-butylphosphonium tetrafluoroborate.

The palladium-catalyzed cross-coupling of 2-bromophenylboronic acid with terminal alkynes provides a route to synthesize internal alkynes. However, these reactions can be complicated by issues of regioselectivity and competing side reactions. The desired reaction leads to the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and the terminal carbon of the alkyne.

A significant competing reaction is the homocoupling of the terminal alkyne, which leads to the formation of a symmetric 1,3-diyne. The reaction conditions, particularly the choice of catalyst, solvent, and base, can influence the ratio of the desired cross-coupled product to the homocoupled byproduct. nih.gov Research on the palladium-catalyzed cross-coupling of various terminal alkynes with arylboronic acids has shown that the reaction can proceed efficiently under ligand-free and aerobic conditions with the use of additives like silver(I) oxide (Ag₂O). nih.govsigmaaldrich.com While specific studies on the regioselectivity with 2-bromophenylboronic acid are not detailed in the provided results, the general principles of controlling these reactions would apply. Careful optimization of reaction parameters is necessary to favor the desired cross-coupling pathway and minimize the formation of the Glaser-Hay homocoupling product.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts have emerged as a powerful alternative to palladium for cross-coupling reactions, often exhibiting unique reactivity and enabling the coupling of previously challenging substrates.

The formation of a bond between a sp²-hybridized carbon of an aromatic ring and a sp³-hybridized carbon of an alkyl group is a valuable transformation in organic synthesis. Nickel catalysis has proven particularly effective for this type of coupling. Research has demonstrated the nickel-catalyzed Suzuki-type cross-coupling reaction of arylboronic acids with α-iodoboronates, providing an efficient method for synthesizing a variety of primary and secondary benzyl (B1604629) boronic esters. d-nb.info This reaction proceeds under mild conditions and exhibits a broad substrate scope and high tolerance for various functional groups. d-nb.info

A proposed mechanism for this nickel-catalyzed C(sp²)–C(sp³) cross-coupling reaction involves the formation of an active Ni(I) species. This is followed by transmetalation with the arylboronic acid, single-electron transfer with the α-iodoboronate to generate a carbon radical, radical addition to the nickel center, and finally reductive elimination to yield the desired product and regenerate the active nickel catalyst. While the direct coupling of 2-bromophenylboronic acid with an alkyl boronic acid is not explicitly detailed in the provided results, the successful coupling with α-halo boronic esters highlights the potential of nickel catalysis for forming C(sp²)–C(sp³) bonds using arylboronic acids. Further research in this area could expand the scope to include direct coupling with alkylboronic acids.

Oxidative Homocoupling Reactions of Aryl Boronic Acids

Oxidative homocoupling of aryl boronic acids is a reaction that leads to the formation of symmetrical biaryl compounds. This transformation can occur as a side reaction in Suzuki-Miyaura cross-couplings but can also be utilized as a primary method for the synthesis of symmetrical molecules. nih.gov

The oxidative homocoupling of 2-bromophenylboronic acid would be expected to yield 2,2'-dibromobiphenyl. This reaction is typically catalyzed by palladium complexes and often requires an oxidant. researchgate.net The reaction can be performed under mild conditions, such as at room temperature and open to the atmosphere, making it an operationally simple procedure. nih.gov Studies have shown that various arylboronic acids undergo homocoupling in the presence of a palladium catalyst and an oxidant like p-benzoquinone to produce symmetrical biaryls in good yields. researchgate.net While specific yields for the homocoupling of 2-bromophenylboronic acid are not provided in the search results, the general applicability of this reaction to a range of arylboronic acids suggests its feasibility. The mechanism may involve the formation of palladium nanoparticles that act as the active catalyst. nih.gov

Copper-Catalyzed C-N Coupling Reactions (e.g., Chan-Lam Coupling)

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and materials. Among the methodologies developed for this purpose, the copper-catalyzed cross-coupling of amines with boronic acids, widely known as the Chan-Lam coupling reaction, has emerged as a powerful and practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. mit.edu This reaction is particularly valued for its operational simplicity, often proceeding under mild conditions, at room temperature, and open to the air, utilizing an inexpensive and abundant copper catalyst. mit.edu

2-Bromophenylboronic acid serves as a valuable bifunctional reagent in this context. The boronic acid moiety is the reactive group for the Chan-Lam coupling, enabling the formation of a new C-N bond. Simultaneously, the bromine atom on the aromatic ring is preserved during this transformation, acting as a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings). This orthogonality allows for the stepwise and controlled construction of complex molecular architectures.

The generally accepted mechanism for the Chan-Lam C-N coupling involves a catalytic cycle initiated by the transmetalation of the aryl group from the boronic acid to a copper(II) salt. The resulting copper-aryl intermediate then coordinates with the amine nucleophile. A key step is the generation of a transient copper(III) species, which then undergoes reductive elimination to form the desired C-N bond and a copper(I) species. mit.edu The copper(I) is then re-oxidized to copper(II) by an oxidant, typically atmospheric oxygen, to complete the catalytic cycle. organic-chemistry.org

Detailed Research Findings

The utility of 2-bromophenylboronic acid in Chan-Lam C-N coupling has been demonstrated in the synthesis of key intermediates for pharmacologically active compounds. A notable example is the coupling of 2-bromophenylboronic acid with o-phenylenediamine (B120857) to produce o-(2-bromophenyl)aminoaniline. This product serves as a precursor for 10,11-dihydro-5H-dibenzo[b,e] nih.govthieme-connect.dediazepinones (DBDAPs), a scaffold found in drugs like the antipsychotic clozapine. nih.gov

Researchers have systematically optimized the reaction conditions for this specific transformation, exploring various copper sources, bases, and solvents to maximize the yield of the mono-arylated product. The findings highlight the sensitivity of the reaction to the choice of catalyst and solvent. nih.govbeilstein-archives.org For instance, the coupling of o-phenylenediamine with 2-bromophenylboronic acid showed moderate to good yields depending on the specific conditions employed. The use of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in dichloromethane (B109758) (DCM) provided the highest reported yield of 60%. beilstein-archives.org In contrast, other copper salts like copper(I) iodide (CuI) and copper(II) acetate (Cu(OAc)₂) in solvents such as dioxane also proved effective, yielding the product in 59% and 55% respectively. beilstein-archives.org

The following table summarizes the results of the optimization studies for the Chan-Lam coupling between o-phenylenediamine and 2-bromophenylboronic acid. nih.govbeilstein-archives.org

| Copper Source (20 mol%) | Base (1.5 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Cu(OAc)₂ | Et₃N | DCM | 50 | 1-2 | 48 | nih.govbeilstein-archives.org |

| Cu(OAc)₂ | Et₃N | Dioxane | 50 | 1-2 | 55 | nih.govbeilstein-archives.org |

| Cu(OAc)₂ | Et₃N | DMF | 50 | 1-2 | 30 | nih.govbeilstein-archives.org |

| CuI | Et₃N | Dioxane | 50 | 1-2 | 59 | nih.govbeilstein-archives.org |

| CuI | Et₃N | DMF | 50 | 1-2 | 35 | beilstein-archives.org |

| CuSO₄·5H₂O | Et₃N | DCM | 50 | 1-2 | 60 | beilstein-archives.org |

| CuSO₄·5H₂O | Et₃N | Dioxane | 50 | 1-2 | 50 | beilstein-archives.org |

| Cu(OAc)₂ | DIPEA | Dioxane | 50 | 1-2 | 19 | beilstein-archives.org |

| Cu(OAc)₂ | DMAP | Dioxane | 50 | 1-2 | ND | beilstein-archives.org |

ND: Not Detected

Beyond C-N bond formation, the versatility of 2-bromophenylboronic acid is also evident in related copper-catalyzed C-S coupling reactions. For example, in a Cu(OAc)₂/bpy-catalyzed S-arylation of thioureas, 2-bromophenylboronic acid reacted to give the corresponding S-(2-bromophenyl)isothiourea in a high yield of 87%. thieme-connect.de This demonstrates the broad applicability of this reagent in Chan-Lam type transformations for constructing various carbon-heteroatom bonds.

Mechanistic Insights into Reactions Involving 2 Bromophenylboronic Acid

Mechanistic Pathways in Boronic Acid Catalysis

As a catalyst, 2-bromophenylboronic acid leverages the unique electronic properties of its boron center to activate substrates. Its catalytic activity stems from its ability to function as a Lewis acid and, in some contexts, as a Brønsted acid, facilitating reactions through various activation modes.

Formation and Reactivity of Boronic Acid Anhydrides and Acyloxyboronic Acid Intermediates

Boronic acids, including 2-bromophenylboronic acid, can exist in equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines. wikipedia.org This dehydration process is typically reversible and influenced by the presence of water.

Boroxine Formation: 3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

Under anhydrous or dehydrating conditions, the equilibrium shifts towards the formation of the boroxine. Many commercially available samples of 2-bromophenylboronic acid contain varying amounts of its corresponding anhydride. tcichemicals.comtcichemicals.com

In the context of catalysis, particularly in acylation reactions such as amidations and esterifications, the key step is the reaction between the boronic acid and a carboxylic acid. This condensation reaction forms a reactive acyloxyboronic acid intermediate (also described as a mixed anhydride). nih.gov This intermediate is significantly more electrophilic at the carbonyl carbon than the parent carboxylic acid, rendering it susceptible to nucleophilic attack.

The general mechanism involves:

Condensation: The boronic acid reacts with a carboxylic acid, eliminating a molecule of water to form the acyloxyboronic acid intermediate.

Nucleophilic Attack: A nucleophile (e.g., an amine or alcohol) attacks the activated carbonyl group of the intermediate.

Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the final product (amide or ester), regenerating the boronic acid catalyst.

The reactivity of these intermediates is central to the catalytic cycle of many boronic acid-catalyzed reactions. Acid anhydrides themselves are reactive acylating agents, and their reactions with nucleophiles like water, alcohols, and amines are well-established. libretexts.org

Elucidation of Lewis Acidity and Brønsted Acidity in Catalytic Cycles

The catalytic activity of 2-bromophenylboronic acid is rooted in its dual acidic character, enabling it to act as both a Lewis acid and a Brønsted acid. nih.govnih.gov

Lewis Acidity: The boron atom in 2-bromophenylboronic acid possesses a vacant p-orbital, making it electron-deficient and capable of accepting a pair of electrons. wikipedia.org This Lewis acidic nature allows it to coordinate with Lewis bases, such as the oxygen atom of a carbonyl group or a hydroxyl group. nih.govmdpi.com This coordination polarizes the C=O or O-H bond, activating the substrate towards nucleophilic attack or dehydration. Most reactions catalyzed by organoboron species rely on this initial complexation of the substrate to the boron center. nih.gov

Brønsted Acidity: The hydroxyl groups on the boronic acid moiety can act as proton donors. While arylboronic acids are generally weak Brønsted acids (pKa ≈ 9), their acidity can be enhanced in certain catalytic cycles. wikipedia.org For instance, "Lewis acid-assisted Brønsted acidity" can occur where coordination of a substrate to the boron center increases the acidity of the B-OH protons, facilitating proton transfer steps. nih.gov In some cases, boronic acids can generate strong Brønsted acids in situ through covalent assembly with specific solvents or additives, which then act as the primary catalyst.

The interplay between Lewis and Brønsted acidity is crucial. For example, in the activation of a carboxylic acid, the initial Lewis acidic interaction with the carbonyl oxygen is followed by a process that can be viewed through the lens of Brønsted acidity, leading to the formation of the acyloxyboronic acid intermediate.

| Acidity Type | Role in Catalysis | Mechanistic Action |

| Lewis Acidity | Substrate Activation | Accepts electron pair from substrate (e.g., carbonyl oxygen), increasing electrophilicity. |

| Brønsted Acidity | Proton Transfer | Donates a proton from a B-OH group, often assisted by Lewis acid coordination. |

Activation Modes Through LUMO Energy Lowering and Mixed Anhydride Formation

A primary activation mode in boronic acid catalysis involves lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of a substrate. This is particularly evident in reactions involving carboxylic acids.

The formation of the acyloxyboronic acid mixed anhydride is the key activation step. nih.gov By replacing the hydroxyl group of the carboxylic acid with a boronate moiety, the electron-withdrawing nature of the boron atom significantly lowers the LUMO energy of the carbonyl group. This makes the carbonyl carbon a much stronger electrophile.

This electrophilic activation, or LUMO-lowering, is the presumed mechanism for the boronic acid-catalyzed azido-alkyne cycloaddition reaction, where the boronic acid forms a covalent adduct with an unsaturated carboxylic acid, thereby activating it.

Investigation of Halogen Acceleration Effects and Transition State Stabilization

An intriguing aspect of catalysis with ortho-substituted phenylboronic acids is the potential for "halogen acceleration effects." Studies on direct amidation reactions catalyzed by ortho-iodo arylboronic acids have suggested a peculiar acceleration effect attributed to the halogen. While not explicitly detailed for 2-bromophenylboronic acid in the provided search results, a similar effect can be inferred due to the chemical similarities between bromine and iodine.

This acceleration is thought to arise from intramolecular interactions that stabilize the key transition states in the catalytic cycle. Possible contributing factors include:

Intramolecular B-X (X=Br, I) interaction: A weak coordination between the ortho-halogen and the boron center could influence the geometry and electronics of the catalytic intermediates.

Steric Influence: The ortho-bromo substituent can enforce a specific conformation on the acyloxyboronic acid intermediate, orienting the nucleophile for an efficient attack and leading to a more organized, lower-energy transition state.

Hydrogen Bonding: The ortho-substituent may facilitate intramolecular hydrogen bonding in the transition state, providing additional stabilization.

Mechanistic Studies in Cross-Coupling Reactions

2-Bromophenylboronic acid is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. chemicalbook.comchemdad.com The catalytic cycle, typically involving a palladium catalyst, consists of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The steps involving the boronic acid are transmetalation and the competing protodemetalation pathway.

Elucidation of Transmetalation and Protodemetalation Steps in Palladium Catalysis

Transmetalation: This is the key step where the organic group (the 2-bromophenyl moiety) is transferred from the boron atom to the palladium(II) center, which has already undergone oxidative addition with an organic halide. The exact mechanism of transmetalation has been a subject of extensive study and debate. Two primary pathways are generally considered: nih.gov

The Boronate Pathway (Path A): The boronic acid first reacts with a base (e.g., OH⁻) to form a more nucleophilic tetracoordinate boronate species [Ar-B(OH)₃]⁻. This activated boronate then attacks the palladium(II)-halide complex to transfer the aryl group.

The Oxo-Palladium Pathway (Path B): The palladium(II)-halide complex first undergoes ligand exchange with the base to form a palladium(II)-hydroxo complex [LₙPd(Ar')(OH)]. This complex then reacts with the neutral boronic acid.

Recent mechanistic studies, based on kinetic data and the characterization of pre-transmetalation intermediates, suggest that for reactions in aqueous media with weak bases, the pathway involving the reaction between a palladium-hydroxo complex and the neutral boronic acid (Path B) is often the dominant route. nih.govillinois.edu This reaction proceeds through an intermediate featuring a Pd-O-B linkage. illinois.eduresearchgate.net

Protodemetalation (Protodeboronation): A significant and often undesired side reaction in Suzuki-Miyaura coupling is the protodeboronation of the boronic acid. wikipedia.org This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying the organoboron reagent. wikipedia.orgnih.gov

Ar-B(OH)₂ + H⁺ → Ar-H + B(OH)₂⁺

The propensity for protodeboronation is highly dependent on the reaction conditions (temperature, pH) and the nature of the aryl group. wikipedia.orgresearchgate.net The mechanism is sensitive to pH: wikipedia.org

Acid-catalyzed: Direct protonolysis of the C-B bond.

Base-catalyzed: Reaction of the boronate species with a proton source, such as water.

| Process | Description | Key Reactants (Proposed) | Outcome |

| Transmetalation | Transfer of the 2-bromophenyl group from boron to palladium. | ArPd(II)-OH + Ar'B(OH)₂ | Forms ArPd(II)-Ar' intermediate for C-C coupling. |

| Protodeboronation | Cleavage of the C-B bond, replaced by a C-H bond. | Ar'B(OH)₂ + H⁺ (or Ar'B(OH)₃⁻ + H₂O) | Destroys the boronic acid, forming bromobenzene (B47551). |

Proposed Bromine Radical Transfer (XRT) Mechanisms in Nickel Catalysis

Recent investigations into photocatalyzed Suzuki-Miyaura reactions have unveiled a novel activation pathway for boronic acids that diverges from traditional mechanisms requiring strong oxidants or activators. rsc.orgnih.gov This pathway, termed Halogen Radical Transfer (XRT), is particularly relevant in systems utilizing nickel catalysis.

Detailed mechanistic studies, supported by control experiments and Density Functional Theory (DFT) calculations, propose a unique activation method involving a bromine radical. rsc.orgnih.govresearchgate.net The proposed cycle often begins with a photo-induced homolysis of a nickel-bromine bond within a nickel complex. rsc.orgnih.gov This event generates a bromine radical in situ.

The key step of the XRT mechanism involves the transfer of this bromine radical to the empty p-orbital of the boron atom in the boronic acid. rsc.orgnih.gov This interaction activates the boronic acid, facilitating its participation in the cross-coupling reaction. This radical transfer process circumvents the need for tuning the boronic acid's oxidation potential through solvent interactions or other additives. rsc.orgnih.gov In some systems, the nickel catalyst precursor itself, such as NiBr2·glyme, can serve as the source for the bromide that is oxidized to the bromine radical. thieme-connect.de This strategy leverages photocatalytically generated bromine radicals to perform a hydrogen atom transfer (HAT), converting hydrocarbons into carbon-centered radicals which then engage with a chiral nickel catalyst for enantioselective bond formation. thieme-connect.de

Table 1: Key Steps in the Proposed Bromine Radical Transfer (XRT) Mechanism

| Step | Description | Supporting Evidence |

|---|---|---|

| 1. Radical Generation | Photo-induced homolysis of a Ni-Br bond in the nickel complex generates a bromine radical (Br•). | Mechanistic studies, photocatalysis experiments. rsc.orgnih.gov |

| 2. Radical Transfer (XRT) | The bromine radical interacts with the empty p-orbital on the boron atom of the boronic acid. | DFT calculations, control experiments. rsc.orgnih.govresearchgate.net |

| 3. Boronic Acid Activation | The XRT event activates the boronic acid, preparing it for subsequent steps in the catalytic cycle. | Overcomes the need for traditional activators or oxidants. rsc.orgnih.gov |

| 4. Cross-Coupling | The activated boronic acid species participates in the nickel-catalyzed cross-coupling reaction. | Successful C(sp3)–H cross-coupling and Suzuki-Miyaura reactions. rsc.orgthieme-connect.de |

Benzyne (B1209423) Generation and Coordination to Transition Metals

2-Bromophenylboronic acid and its esters have been identified as effective precursors for generating benzyne (aryne) intermediates in transition-metal-catalyzed transformations. acs.orgnih.govmanchester.ac.uk This approach offers an alternative to traditional benzyne precursors like 2-(trimethylsilyl)phenyl triflates. In a process catalyzed by a palladium(0) species, and in the presence of a base such as potassium tert-butoxide (tBuOK), ortho-substituted aryl boronates form metal-bound aryne intermediates. acs.orgnih.gov

A key piece of evidence supporting the operation of a benzyne mechanism, as opposed to a stepwise Suzuki–Miyaura coupling, comes from the trimerization of substituted 2-bromophenylboronic esters. acs.org For example, the trimerization of a 4-substituted precursor yields a consistent 1:3 mixture of the C3 symmetric triphenylene (B110318) product and the non-C3 symmetric regioisomer. A stepwise Suzuki-Miyaura mechanism would be expected to exclusively produce the C3-symmetric product. This product ratio strongly indicates the formation of a symmetrical benzyne intermediate that then undergoes catalytic trimerization. acs.org

Once generated, the highly reactive benzyne ligand coordinates to the transition metal center. X-ray crystallographic studies of various stable transition metal benzyne complexes, while not all derived from 2-bromophenylboronic acid, provide insight into the nature of this coordination. The C1-C2 bond of the coordinated benzyne is significantly distorted, reflecting its triple-bond character, and the metal-carbon bond lengths are characteristic of organometallic complexes. wikipedia.org

Table 2: Selected Structural Data of Transition Metal-Benzyne Complexes

| Complex | M-C1 (Å) | M-C2 (Å) | C1-C2 (Å) | C1-C2-C3 (°) | Reference |

|---|---|---|---|---|---|

| Cp2Zr(C6H4)(PMe3) | 2.267 | 2.228 | 1.364 | 70.8 | wikipedia.org |

| Ni(η2-C6H4)(dcpe) | 1.868 | 1.870 | 1.332 | 69.2 | wikipedia.org |

| Ta(η5-C5Me5)(C6H4)Me2 | 2.059 | 2.091 | 1.364 | N/A | wikipedia.org |

Note: Data is for representative benzyne complexes to illustrate coordination geometry.

Reductive Elimination Mechanisms in Aryl-C(sp3) Bond Formation

The formation of a bond between an aryl group (derived from a precursor like 2-bromophenylboronic acid via transmetalation) and a C(sp3) center is a critical step in many cross-coupling reactions. This bond is typically formed in the final step of the catalytic cycle, known as reductive elimination. In this process, the two organic fragments (aryl and alkyl) are ejected from the metal center, which is reduced in its oxidation state, thereby forming the desired C-C bond.

The facility of reductive elimination is highly dependent on the metal and its oxidation state. For instance, while Ar–CF3 bond-forming reductive elimination is challenging from Pd(II) complexes, it becomes kinetically accessible from higher-valent Pd(IV) intermediates. nih.gov These Pd(IV) species can be generated by treating Pd(II) precursors with an oxidizing agent. nih.gov

Computational and experimental studies on other metals, such as gold, also provide insights. For Au(III) complexes, reductive C-C coupling is often the rate-limiting step and proceeds from a four-coordinate intermediate. nih.gov The rate of this elimination is influenced by the nature of the coupling partners, with vinyl-aryl coupling being significantly faster than methyl-aryl coupling. nih.gov

Table 3: Factors Influencing Aryl-C(sp3) Reductive Elimination

| Metal System | Key Intermediate | Influencing Factors | Mechanistic Notes |

|---|---|---|---|

| Palladium | Pd(IV) | Oxidation state of Pd; Ancillary ligands. | Ar-CF3 elimination is facile from Pd(IV) but not Pd(II). nih.gov |

| Nickel | Ni(III) | Ligand effects; Nature of radical. | Follows efficient capture of an alkyl radical by a Ni(II)-aryl complex. nih.gov |

| Gold | Au(III) | Nature of organic groups (R); Ancillary ligands. | C-C bond formation is often the rate-limiting step; proceeds from a four-coordinate species. nih.gov |

Advanced Synthetic Applications of 2 Bromophenylboronic Acid As a Building Block

Synthesis of Pharmaceuticals and Agrochemicals

The unique reactivity of 2-bromophenylboronic acid makes it a key intermediate in the synthesis of various biologically active molecules. Its ability to participate in sequential cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the controlled and efficient assembly of complex scaffolds found in many pharmaceutical and agrochemical agents.

Construction of Biologically Active Compound Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon (C-C) bonds. 2-Bromophenylboronic acid is an ideal substrate for these reactions, where the boronic acid moiety is coupled with an aryl or vinyl halide. Subsequently, the bromo substituent on the same molecule remains available for further functionalization, enabling the construction of intricate molecular frameworks.

This strategy is particularly effective in the synthesis of substituted purines, a class of compounds known for a wide spectrum of biological activities, including cytotoxic and antimycobacterial properties. For instance, the Suzuki-Miyaura coupling of halopurines with various arylboronic acids serves as an efficient method for introducing aryl groups into the purine (B94841) core. In a typical reaction, a dihalopurine can be selectively coupled with an arylboronic acid. The regioselectivity of the coupling can be controlled by the nature of the halogen atoms on the purine ring; for example, 9-benzyl-2,6-dichloropurine reacts with phenylboronic acid to give 9-benzyl-2-chloro-6-phenylpurine. scispace.com This allows for the systematic construction of a library of purine derivatives with diverse biological profiles. The use of 2-bromophenylboronic acid in such syntheses would yield a purine scaffold bearing a bromophenyl group, which can be further modified in a subsequent coupling step to build even more complex, biologically active molecules.

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Biological Relevance |

| Halopurine (e.g., 9-benzyl-2,6-dichloropurine) | Phenylboronic Acid | Palladium Catalyst (e.g., Pd(PPh₃)₄) | 6-Arylpurine | Cytotoxic, Cytostatic, Antimycobacterial Agents |

| 9-Benzyl-8-bromoadenine | Styrylboronic Acid | Palladium Catalyst | 8-Alkenylpurine | Adenosine Receptor Agonists |

| 2-Bromophenylboronic acid | Aryl/Heteroaryl Halide | Palladium Catalyst | Biphenyl derivative | Intermediate for various bioactive scaffolds |

Synthesis of Dibenzodiazepinones, Including Clozapine Precursors

The dibenzo[b,e] mdpi.comfrontiersin.orgdiazepine core is a key structural motif in a class of atypical antipsychotic drugs, with Clozapine being a prominent example. The synthesis of this tricyclic system primarily relies on the formation of two critical carbon-nitrogen (C-N) bonds. While traditional methods involve reactions like the Ullmann condensation, modern synthetic strategies often employ the more versatile palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgwikipedia.orgorganic-chemistry.org

Recent synthetic strategies have explored sequential catalytic procedures to construct the 10,11-dihydro-5H-dibenzo[b,e] mdpi.comfrontiersin.orgdiazepinone scaffold. One such approach involves a palladium and copper-catalyzed amination followed by a palladium-catalyzed intramolecular aminocarbonylation. This sequence can utilize readily available o-phenylenediamines and either 1,2-dibromobenzene (B107964) or 2-bromophenylboronic acid as starting materials. researchgate.net In this context, 2-bromophenylboronic acid serves as a precursor to one of the aromatic rings of the final tricyclic product. The synthesis involves an initial C-N coupling reaction (such as a Chan-Lam or Buchwald-Hartwig reaction) between an o-phenylenediamine (B120857) and 2-bromophenylboronic acid, followed by an intramolecular cyclization to form the diazepinone core. researchgate.net This highlights the utility of 2-bromophenylboronic acid in modern, catalysis-driven routes to important pharmaceutical precursors.

Traditional syntheses of Clozapine itself often start from precursors like N-(2-amino-4-chlorophenyl)anthranilic acid N-methylpiperazide, which is then subjected to cyclodehydration to form the final dibenzodiazepine ring system. google.comchemicalbook.com The incorporation of building blocks like 2-bromophenylboronic acid into earlier stages of the synthesis represents a modern, more flexible approach to these important scaffolds.

| Reaction Type | Key Reactants | Catalyst | Core Structure Formed |

| Ullmann Condensation | Aryl Halide, Amine | Copper | Diaryl Amine |

| Buchwald-Hartwig Amination | Aryl Halide, Amine | Palladium, Ligand | Diaryl Amine |

| Sequential Catalysis | o-phenylenediamine, 2-bromophenylboronic acid | Palladium, Copper | Dibenzo[b,e] mdpi.comfrontiersin.orgdiazepinone |

Derivatization Strategies for Drug Molecules and Bioactive Entities

Derivatization is a critical strategy in drug discovery for optimizing the pharmacological properties of a lead compound. 2-Bromophenylboronic acid is not typically used as a derivatizing agent to modify a pre-existing drug molecule but rather serves as a foundational building block to create diverse libraries of related compounds, or derivatives, from a common scaffold. Its bifunctional nature is ideal for this purpose.

Through sequential Suzuki-Miyaura couplings, chemists can systematically vary two different substitution points on a molecule. For example, starting with 2-bromophenylboronic acid, a first Suzuki coupling can be performed at the boronic acid position to attach a desired molecular fragment. The resulting bromo-biaryl intermediate can then undergo a second, different Suzuki coupling at the bromine position to introduce a second point of diversity. This "build-up" approach is highly efficient for exploring the structure-activity relationship (SAR) of a bioactive scaffold.

The synthesis of diverse purine libraries exemplifies this strategy. By coupling various boronic acids to a halopurine core, a wide range of C-substituted purine derivatives can be generated. scispace.com Using 2-bromophenylboronic acid in the first step would attach the 2-bromophenyl moiety to the purine. The bromine atom then serves as a handle for a subsequent coupling reaction, allowing the introduction of a second, variable substituent. This systematic approach enables the rapid generation of numerous analogues for biological screening.

Development of Functional Materials

Beyond its role in life sciences, 2-bromophenylboronic acid is a crucial precursor in materials science. Its ability to form rigid, conjugated aromatic structures through cross-coupling reactions makes it an essential component in the synthesis of materials for optoelectronics, sensors, and advanced polymers.

Intermediates for Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs) are constructed from thin films of organic materials that emit light when an electric current is applied. The efficiency, color purity, and lifespan of these devices are highly dependent on the molecular structure of the organic materials used, particularly the host and emitter molecules in the emissive layer. uni-bayreuth.de Boron-containing compounds, especially complex triarylboranes and carbazole (B46965) derivatives, are widely used in these applications due to their excellent thermal stability and desirable electronic properties. frontiersin.orgnih.gov

2-Bromophenylboronic acid is a key starting material for synthesizing these complex molecules. The Suzuki coupling reaction is extensively used to link aromatic and heteroaromatic units, building up the conjugated systems required for efficient charge transport and light emission. mdpi.com For example, carbazole derivatives, which are common building blocks for OLED host materials, can be synthesized via Buchwald-Hartwig or Ullmann reactions to create C-N bonds, followed by Suzuki couplings with boronic acids to add further aromatic substituents. mdpi.commdpi.com The dual functionality of 2-bromophenylboronic acid allows it to be incorporated into these structures, providing a site for further extension of the conjugated system. Boronic acid pyrimidine (B1678525) derivatives are also pivotal intermediates in creating the luminescent molecules at the heart of OLED displays. nbinno.com

Recently, materials capable of Thermally Activated Delayed Fluorescence (TADF) have gained attention for achieving high efficiency in OLEDs. Many advanced TADF emitters incorporate boron-based acceptor units linked to donor moieties. frontiersin.orgnih.gov The synthesis of these complex donor-acceptor structures often relies on the precise construction of C-C and C-B bonds, where boronic acid precursors are indispensable.

| Material Class | Synthetic Method | Role of Boronic Acid | Application |

| Carbazole Derivatives | Suzuki Coupling, Buchwald-Hartwig | Precursor for aryl substituents | OLED Host Materials |

| Organoboron Emitters | Suzuki Coupling, Borylation | Forms core of acceptor unit | TADF Emitters |

| Pyrimidine Derivatives | Suzuki Coupling | Intermediate for luminescent core | OLED Emitters |

Precursors for Advanced Polymers and Sensor Materials

Polymers containing phenylboronic acid (PBA) moieties have attracted significant interest as "smart" materials due to the unique ability of the boronic acid group to form reversible covalent bonds with 1,2- or 1,3-diols. researchgate.netnih.gov This interaction is the basis for a wide range of sensor applications, most notably for the detection of glucose and other carbohydrates. nih.govnih.gov

2-Bromophenylboronic acid can be used as a monomer or a precursor to a monomer for creating such functional polymers. For example, it could be polymerized through reactions involving the bromine atom (e.g., Suzuki polycondensation), resulting in a polymer backbone with pendant boronic acid groups available for sensing applications. These boronic acid-functionalized polymers can be used to create hydrogels that swell or shrink in response to glucose concentration, forming the basis for glucose-responsive insulin (B600854) delivery systems. researchgate.netmdpi.com

In addition to polymers, small-molecule fluorescent sensors are widely developed using boronic acid building blocks. mdpi.comresearchgate.net These sensors typically consist of a fluorophore (a light-emitting unit) linked to a boronic acid recognition site. When the boronic acid binds to a target analyte like a diol, the electronic properties of the molecule are altered, leading to a change in the fluorescence signal (e.g., quenching or enhancement). nih.gov 2-Bromophenylboronic acid can serve as a starting point for such sensors, where the boronic acid is the binding site and the bromo-position is used to attach the fluorophore via a cross-coupling reaction. Boronic acid-based sensors have been developed not only for carbohydrates but also for detecting metal ions, such as Fe³⁺, and reactive oxygen species. nih.govnih.gov

Contribution to Molecular Solar Thermal Energy Storage Systems (e.g., Bicyclooctadienes)

Molecular Solar Thermal (MOST) energy storage systems represent a promising frontier in renewable energy, utilizing photoswitchable molecules to capture and store solar energy in the form of chemical bonds. Bicyclooctadienes (BODs) are one such class of molecules being investigated for these systems, as they can undergo a photoinduced transformation to a higher energy tetracyclooctane (TCO) isomer, storing energy that can be later released as heat. manchester.ac.uknih.govnih.govtcichemicals.com

The synthesis of functionalized BODs is critical for optimizing their energy storage properties. However, the synthesis can be challenging, often hampered by side reactions such as a retro-Diels-Alder reaction, which leads to the formation of aromatic byproducts. manchester.ac.uknih.gov In the exploration of synthetic routes to novel BODs, various catalytic systems are often investigated to improve reaction efficiency and yield.

In this context, the potential utility of 2-bromophenylboronic acid as a catalyst was explored in the synthesis of a bicyclooctadiene (specifically, compound 13 in the study) from cyclohexadiene and an alkyne. manchester.ac.uknih.gov Despite the exploration, attempts to catalyze the reaction with 2-bromophenylboronic acid, along with AlCl₃, proved to be unsuccessful. manchester.ac.uknih.gov The desired bicyclooctadiene was obtained in a maximum of 30% yield, with the competing retro-Diels-Alder reaction being the favored pathway, forming an aromatic byproduct in 48% yield. manchester.ac.uk This finding underscores the specific catalytic requirements of BOD synthesis and indicates that while 2-bromophenylboronic acid is a versatile reagent in other domains, it was not suited for promoting this particular cycloaddition.

Construction of Polyaromatic Hydrocarbons and Heterocycles

2-Bromophenylboronic acid serves as a versatile and powerful precursor for the construction of complex polyaromatic hydrocarbons (PAHs) and heterocyclic systems. Its utility stems from its capacity to act as a progenitor for highly reactive intermediates, such as benzynes, and as a coupling partner in cross-coupling reactions, enabling the assembly of intricate molecular architectures.

Synthesis of Triphenylenes via Aryne Trimerization

A significant application of 2-bromophenylboronic acid is its use as a precursor for benzyne (B1209423) in the palladium-catalyzed synthesis of triphenylenes. nih.govbris.ac.uk In this methodology, ortho-substituted aryl boronates, specifically pinacol (B44631) esters derived from 2-bromophenylboronic acid, are employed as stable and accessible aryne precursors. nih.gov

The core of this transformation involves the treatment of the 2-bromophenylboronic ester with a base, such as potassium tert-butoxide (tBuOK), in the presence of a Palladium(0) catalyst. This generates a metal-bound aryne intermediate which then undergoes a [2+2+2] cyclotrimerization to furnish the triphenylene (B110318) scaffold. nih.gov This method provides an effective route to useful triphenylene compounds. nih.gov

The reaction has been shown to be tolerant of various substituents on the phenylboronic ester ring, allowing for the synthesis of diversely functionalized triphenylenes. Both electron-donating and electron-withdrawing groups at the 4-position of the precursor are tolerated, affording products in moderate yields. For instance, the trimerization of a 4-substituted precursor like 4-methoxy-2-bromophenylboronic ester results in a mixture of regioisomeric triphenylenes, a characteristic outcome that supports the intermediacy of a benzyne mechanism. nih.gov

| Entry | Substituent on Boronic Ester | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | H | Pd(dba)₂ / DPEphos | tBuOK | Toluene | 100 | 78 | |

| 2 | 4-Me | Pd(dba)₂ / DPEphos | tBuOK | Toluene | 100 | 67 | |

| 3 | 4-OMe | Pd(dba)₂ / DPEphos | tBuOK | Toluene | 100 | 45 | |

| 4 | 4-Cl | Pd(dba)₂ / DPEphos | tBuOK | Toluene | 100 | 51 |

One-Pot Synthesis of Benzo[b]carbazolediones

2-Bromophenylboronic acid is an indispensable component in an efficient one-pot, palladium-catalyzed synthesis of benzo[b]carbazolediones. This multi-reaction sequence constructs the complex heterocyclic framework by strategically forming several bonds in a single vessel.

The process commences with the amination of 2,3-dibromonaphthoquinone. This is followed by a crucial Suzuki cross-coupling reaction, where 2-bromophenylboronic acid is used to install a 2-bromophenyl group onto the naphthoquinone core. This step is key, as it sets up the precursor required for the final cyclization. The sequence concludes with an intramolecular C-N Buchwald-Hartwig cyclization, where the newly introduced aryl bromide couples with the amine, thereby forming the fused carbazole ring system.

An alternative but related approach involves the initial synthesis of a key intermediate, 2-bromo-3-(2-bromophenyl)naphthalene-1,4-dione. This precursor is prepared via a Suzuki-Myaura reaction between 2,3-dibromo-1,4-naphthoquinone (B88232) and 2-bromophenylboronic acid. This intermediate is then subjected to a one-pot double palladium-catalyzed Buchwald-Hartwig coupling with various aniline (B41778) derivatives to yield a range of 5-substituted 5H-benzo[b]carbazole-6,11-diones in good yields.

| Entry | Aniline Derivative | Yield (%) | Reference |

|---|---|---|---|

| 1 | 4-Nitroaniline | 85 | |

| 2 | 3-Nitroaniline | 83 | |

| 3 | 4-Chloroaniline | 72 | |

| 4 | 3-Methylaniline | 65 | |

| 5 | 4-Methoxyaniline | 52 |

Formation of Multi-Substituted Dihydronaphthalene Scaffolds

Information regarding the specific application of 2-Bromophenylboronic acid in the formation of multi-substituted dihydronaphthalene scaffolds is not available in the reviewed literature.

Computational and Theoretical Investigations of 2 Bromophenylboronic Acid

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating the fundamental properties of 2-Bromophenylboronic acid at the molecular level. These methods offer a robust framework for understanding its structure, reactivity, and spectroscopic behavior.

DFT calculations are widely employed to determine the optimized molecular geometry and electronic structure of phenylboronic acid derivatives. cbu.edu.trresearchgate.net For 2-Bromophenylboronic acid, the geometry is defined by the spatial arrangement of the phenyl ring, the boronic acid group [-B(OH)₂], and the bromine atom. Key structural parameters such as bond lengths and angles are calculated to predict the most stable three-dimensional structure. The C-B bond length and the twist of the boronic acid group relative to the plane of the phenyl ring are of particular interest as they influence the molecule's electronic properties. wiley-vch.de

Reactivity analysis is often performed by examining the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. cbu.edu.tr A smaller HOMO-LUMO gap suggests higher reactivity. Theoretical studies on similar molecules like 3-aminophenylboronic acid show that electronic transitions often involve the transfer of electron density from the HOMO to the LUMO. lodz.plbibliotekanauki.pl Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Table 1: Calculated Geometric Parameters for Phenylboronic Acid Derivatives (Representative Data) Note: Data for closely related compounds are used to illustrate typical values, as specific computational studies for 2-Bromophenylboronic acid are not extensively detailed in the provided results. The B3LYP/6-311++G(d,p) level of theory is commonly used for such calculations. cbu.edu.tr

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-B | ~1.55 |

| B-O | ~1.37 |

| C-Br | ~1.90 |

| ∠ C-C-B | ~121° |

| ∠ O-B-O | ~114° |

| Dihedral ∠ (C-C-B-O) | Varies with conformation |

The conformational flexibility of 2-Bromophenylboronic acid primarily arises from the rotation around the C-B single bond and the B-O bonds. This rotation leads to different spatial orientations of the two hydroxyl groups relative to the phenyl ring. Computational studies on substituted phenylboronic acids have identified several stable conformers. nih.gov These conformers, often labeled based on the syn or anti arrangement of the O-H bonds relative to the C-B bond, have slightly different energies.

Energetic profiling involves calculating the relative energies of these conformers to identify the global minimum energy structure. The energy barriers for rotation between these conformers can also be determined. For instance, studies on 2-fluorophenylboronic acid have shown that intramolecular hydrogen bonding between the ortho-substituent and the boronic acid's hydroxyl group can significantly influence the conformational preference and rotational barriers. researchgate.net Similar interactions may be considered for 2-Bromophenylboronic acid, although bromine is a weaker hydrogen bond acceptor than fluorine.

Computational methods are highly effective in predicting and interpreting various spectroscopic signatures.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). cbu.edu.tr Theoretical ¹H and ¹³C NMR spectra can be simulated and compared with experimental data to confirm structural assignments.

IR Spectroscopy: Theoretical infrared (IR) spectra are obtained by calculating the vibrational frequencies and their corresponding intensities. chemrxiv.org These calculations help in the assignment of experimental IR bands to specific molecular vibrations, such as O-H stretching, C-B stretching, and phenyl ring modes. A complete assignment is often supported by a Total Energy Distribution (TED) analysis. cbu.edu.tr For example, in related phenylboronic acids, the C-B stretching mode is typically observed in the 1300-1400 cm⁻¹ region. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting electronic absorption spectra (UV-Vis). faccts.de This method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands. lodz.plchemrxiv.org The analysis of these transitions, often in terms of the molecular orbitals involved (e.g., HOMO→LUMO), provides insight into the nature of the electronic excitations. bibliotekanauki.pl

Table 2: Representative TD-DFT Data for a Phenylboronic Acid Derivative in Solution Note: This table illustrates typical output from a TD-DFT calculation for a related compound, as seen in studies like that on 3-bromophenylboronic acid. cbu.edu.tr

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 4.58 | 271 | 0.035 | HOMO → LUMO |

| S₀ → S₂ | 5.15 | 241 | 0.210 | HOMO-1 → LUMO |

Supramolecular Interactions and Crystal Engineering

The solid-state architecture of 2-Bromophenylboronic acid is governed by a variety of intermolecular forces, which can be analyzed computationally and are fundamental to the field of crystal engineering.

Beyond the strong O-H···O hydrogen bonds, the crystal packing of 2-Bromophenylboronic acid is stabilized by a network of weaker non-covalent interactions. These can include:

π-π Stacking: Offset face-to-face or edge-to-face interactions between the aromatic phenyl rings of adjacent molecules.

Halogen Bonding: The bromine atom can act as a Lewis acidic site (a σ-hole) and interact with a Lewis base, such as an oxygen atom from a neighboring boronic acid group.

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these diverse intermolecular contacts. This analysis maps the close contacts on the molecular surface, providing a detailed picture of the nature and relative importance of different non-covalent interactions in the solid-state architecture. nih.gov

Computational Insights into Reaction Mechanisms and Selectivity